1',1''-butane-1,4-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-(4-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}BUTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spirocyclic oxindoles, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1’-(4-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}BUTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves multiple steps, including the formation of the spirocyclic core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydroxy derivatives .
Scientific Research Applications
1’-(4-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}BUTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antiproliferative and antimicrobial activities. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their function and leading to the desired biological effects. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Compared to other spirocyclic oxindoles, 1’-(4-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}BUTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE stands out due to its unique dioxolane moiety, which enhances its stability and biological activity. Similar compounds include other spirocyclic oxindoles and dioxolane-containing molecules, which share some structural features but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1'-[4-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)butyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H24N2O6/c27-21-23(29-13-14-30-23)17-7-1-3-9-19(17)25(21)11-5-6-12-26-20-10-4-2-8-18(20)24(22(26)28)31-15-16-32-24/h1-4,7-10H,5-6,11-16H2 |
InChI Key |
SDVODYQGZIBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CCCCN4C5=CC=CC=C5C6(C4=O)OCCO6 |
Origin of Product |
United States |
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